Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an isoxazole derivative. One common method includes the use of tert-butyl carbazate and an isoxazole aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted isoxazole compounds, which can be further utilized in different applications .
Scientific Research Applications
Tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydrazinecarboxylate moiety can form covalent bonds with target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-(isoxazol-5-ylmethyl)hydrazinecarboxylate.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Hydrazinecarboxylates: Compounds with similar hydrazinecarboxylate moieties but different ring structures.
Uniqueness
This compound is unique due to its specific combination of an isoxazole ring and a hydrazinecarboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-(1,2-oxazol-5-ylmethylamino)carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)12-10-6-7-4-5-11-15-7/h4-5,10H,6H2,1-3H3,(H,12,13) |
InChI Key |
BUQABCLUSSUMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=NO1 |
Origin of Product |
United States |
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